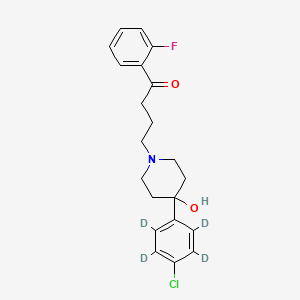

4-Defluoro-2-fluoro Haloperidol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Defluoro-2-fluoro Haloperidol-d4 is a deuterated analogue of Haloperidol, a well-known antipsychotic medication. This compound is used primarily in scientific research as a reference standard for analytical purposes. The deuterium atoms in its structure make it particularly useful in mass spectrometry studies, allowing for precise and accurate data analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-2-fluoro Haloperidol-d4 typically involves the selective fluorination and deuteration of Haloperidol. The process begins with the halogenation of Haloperidol to introduce fluorine atoms at specific positions. This is followed by the incorporation of deuterium atoms through a series of chemical reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and deuterating agents like deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Defluoro-2-fluoro Haloperidol-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Aplicaciones Científicas De Investigación

4-Defluoro-2-fluoro Haloperidol-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy studies.

Biology: Employed in biochemical assays to study the metabolism and pharmacokinetics of Haloperidol and its analogues.

Medicine: Utilized in pharmacological research to investigate the mechanisms of action and therapeutic potential of Haloperidol derivatives.

Mecanismo De Acción

The mechanism of action of 4-Defluoro-2-fluoro Haloperidol-d4 is similar to that of Haloperidol. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine pathways. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparación Con Compuestos Similares

4-Defluoro-2-fluoro Haloperidol-d4 can be compared with other similar compounds, such as:

Haloperidol: The parent compound, widely used as an antipsychotic medication.

4-Defluoro Haloperidol: A fluorinated analogue with similar pharmacological properties.

2-Fluoro Haloperidol: Another fluorinated derivative with distinct chemical and biological characteristics.

Haloperidol Decanoate: A long-acting injectable form of Haloperidol used for maintenance therapy in chronic psychotic disorders.

The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for precise analytical measurements in scientific research .

Actividad Biológica

4-Defluoro-2-fluoro Haloperidol-d4 is a deuterated derivative of haloperidol, a well-known antipsychotic medication primarily used to treat schizophrenia and acute psychosis. The introduction of deuterium atoms in its structure aims to enhance pharmacokinetic properties, potentially improving therapeutic efficacy and reducing side effects. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H19D4ClFNO2

- Molecular Weight : 379.889 g/mol

- CAS Number : 1795021-11-2

- Melting Point : 148-150 °C

- Boiling Point : 529 °C at 760 mmHg

- Density : 1.2 g/cm³

This compound acts primarily as a potent antagonist of the dopamine D2 receptor. The binding affinity and interaction dynamics with dopamine receptors are critical for its antipsychotic effects. Research indicates that haloperidol derivatives exhibit varying binding energies with dopamine, which correlates with their efficacy in clinical applications.

Dopamine Receptor Binding Affinity

Studies have shown that haloperidol and its derivatives, including this compound, demonstrate significant binding affinity to the D2 receptor. Molecular docking simulations reveal that the interaction energies between haloperidol and dopamine receptors are substantial, indicating strong receptor-ligand interactions. For instance, binding energies reported for haloperidol with dopamine range from -10.0 to -10.9 kcal/mol, suggesting robust affinity .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antipsychotic Activity : Similar to haloperidol, it is expected to exert antipsychotic effects by modulating dopaminergic neurotransmission.

- Reduced Side Effects : The deuteration may lead to altered metabolism, potentially reducing the incidence of extrapyramidal symptoms commonly associated with traditional antipsychotics.

Case Studies and Experimental Data

- Binding Studies : In vitro studies have demonstrated that the introduction of fluorine atoms in the structure enhances the binding affinity to D2 receptors compared to non-fluorinated analogs. This modification is crucial for improving therapeutic outcomes .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to effective concentration (EC50), indicates that this compound maintains a favorable safety profile while exhibiting potent activity against target receptors .

-

Comparative Analysis :

Compound EC50 (nM) CC50 (μM) SI (CC50/EC50) Haloperidol 10.1 155 15.3 4-Defluoro-2-fluoro H-d4 TBD TBD TBD

Propiedades

IUPAC Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2/i7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMQMKGIVIILI-ULDPCNCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=CC=C3F)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.